
1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as imidazole, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It’s also worth noting that 4,7-Dihydroisoindole, a reduced form of isoindole, has been synthesized starting from tosylacetylene which includes Diels-Alder reaction, Barton-Zard synthesis, and thermal decarboxylation .Molecular Structure Analysis
The molecular structure of similar compounds like imidazole consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole, a similar compound, is known to show both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Mécanisme D'action
Target of Action
It is known that similar compounds, such as imidazole derivatives, have a broad range of biological activities and can interact with various targets .
Mode of Action
It is known that the compound is a reduced form of isoindole and can be used as a building block for extended porphyrins . This suggests that it may interact with its targets through addition or cycloaddition reactions .
Biochemical Pathways
It is known that similar compounds, such as imidazole derivatives, can affect various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
It is known that similar compounds, such as imidazole derivatives, have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents , suggesting that the compound’s action may be influenced by the polarity of its environment.
This compound’s potential as a building block for extended porphyrins suggests that it may have interesting applications in the development of new drugs .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- in lab experiments is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
4,7-dimethylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)11-10(8)13/h3-4H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLNDLDZXKJABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372907 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15540-88-2 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)

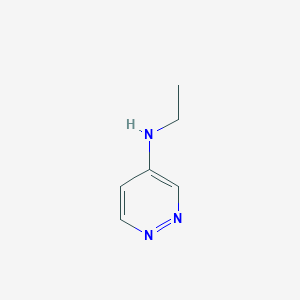
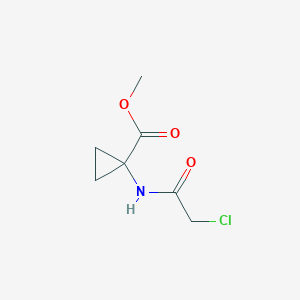
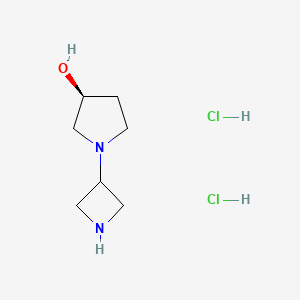
![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)

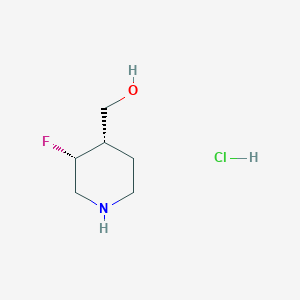
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)
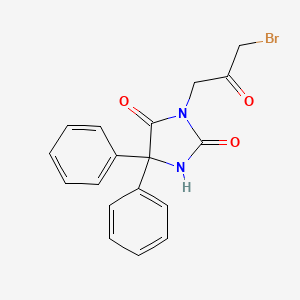
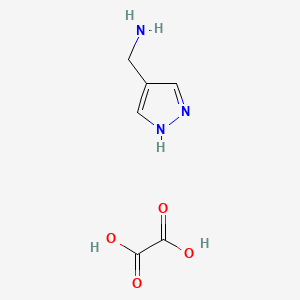
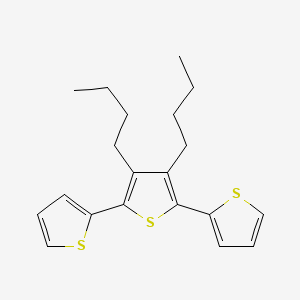

![1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene](/img/structure/B3048019.png)